molecular formula C17H23N5O B2358587 N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 902013-61-0

N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

Cat. No. B2358587
CAS RN: 902013-61-0
M. Wt: 313.405
InChI Key: ICTGEGXRBLQXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H23N5O and its molecular weight is 313.405. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Research in synthetic chemistry has led to the development of various methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, including N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine. These methods often involve cyclocondensation reactions, employing a range of starting materials to achieve the desired heterocyclic systems. The synthesis of these compounds is crucial for enabling further exploration of their physical, chemical, and biological properties. For instance, El-Essawy et al. detailed the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and explored their conversion into tetraheterocyclic systems (El-Essawy, 2010).

Antimicrobial and Antifungal Applications

Some derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their antimicrobial and antifungal properties. These studies contribute to the understanding of the potential therapeutic applications of such compounds. For example, research by Jafar et al. explored the antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against specific types of fungi, highlighting the compound's potential as a basis for developing new antifungal agents (Jafar et al., 2017).

Anticancer Research

The exploration of pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity represents a significant area of research. These studies aim to identify new therapeutic agents that could offer improved efficacy or selectivity against various cancer types. For instance, the synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine derivatives as dual inhibitors of CLK1 and DYRK1A kinases have been reported, with potential implications for cancer therapy (Loidreau et al., 2013).

Corrosion Inhibition

In addition to biomedical applications, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential as corrosion inhibitors. This research is vital for developing new materials that can prevent corrosion in industrial applications, thereby extending the lifespan of metal structures and components. The study by Yadav et al. on new pyrimidine derivatives as organic inhibitors for mild steel corrosion in acidic media exemplifies such applications (Yadav et al., 2015).

properties

IUPAC Name

N-(2-methoxyethyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-5-6-13-10-14(18-7-8-23-4)22-17(20-13)15-11(2)9-12(3)19-16(15)21-22/h9-10,18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGEGXRBLQXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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